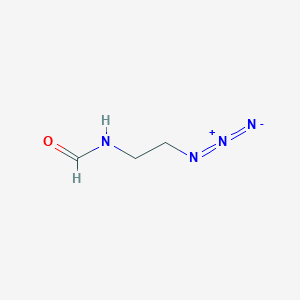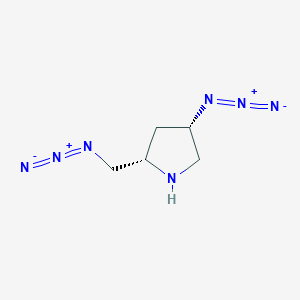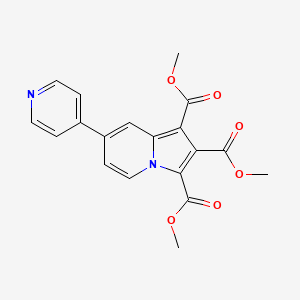
(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to two phenyl groups, an oxo group, and a butoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-butoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The butoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphane derivatives.
科学的研究の応用
(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用機序
The mechanism of action of (2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. Additionally, its phosphane group can participate in various chemical reactions, modulating the activity of enzymes or other biological targets.
類似化合物との比較
Similar Compounds
- (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- (4-Methylphenyl)(oxo)diphenyl-lambda~5~-phosphane
- Phosphoric acid, 2-ethyl-5-hydroxyhexyl diphenyl ester
Uniqueness
(2-Butoxyethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications in both organic and aqueous environments.
特性
CAS番号 |
909129-08-4 |
|---|---|
分子式 |
C18H23O2P |
分子量 |
302.3 g/mol |
IUPAC名 |
[2-butoxyethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H23O2P/c1-2-3-14-20-15-16-21(19,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3 |
InChIキー |
GVYBPCXYVJPPRM-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)


![2,3-Bis[(4-chlorophenyl)selanyl]-3-phenylprop-2-en-1-ol](/img/structure/B14186186.png)
